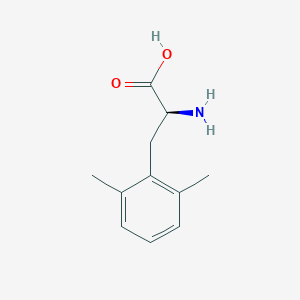
(2S)-2-amino-3-(2,6-dimetilfenil)propanoico
Descripción general
Descripción
“(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” is an organic compound with a molecular weight of 193.25 . Its IUPAC name is the same as its common name . The compound’s InChI code is “1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3, (H,13,14)/t10-/m0/s1” and its InChI key is "VEQOZHOWFAVBOO-JTQLQIEISA-N" .
Molecular Structure Analysis
The molecular structure of “(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” can be represented by the InChI code mentioned above . The compound consists of a carboxylic acid group, an amine group, and a 2,6-dimethylphenyl group .Physical And Chemical Properties Analysis
“(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid” appears as a powder . It has a molecular weight of 193.25 . The compound’s chemical formula is C11H15NO2 .Mecanismo De Acción
Target of Action
2,6-Dimethyl-L-Phenylalanine, also known as (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid, is an unnatural amino acid that has been widely used in the development of highly selective and potent opioid receptor (OR) agonists and antagonists . The substitution of this compound for the N-terminal tyrosine (Tyr) in opioid peptides generally increases d/m receptor binding affinities, and also enhances d antagonist potencies .
Mode of Action
The mode of action of 2,6-Dimethyl-L-Phenylalanine involves its interaction with opioid receptors. It is thought to increase the binding affinities of opioid peptides to these receptors, thereby enhancing their potency
Biochemical Pathways
2,6-Dimethyl-L-Phenylalanine is involved in several biochemical pathways. As an analogue of phenylalanine, it is involved in the phenylpropanoid biosynthesis pathway . This pathway is responsible for the production of a wide range of compounds, including flavonoids, lignins, and coumarins . It is also involved in the Ehrlich pathway, which consists of three steps: conversion of L-Phe to phenylpyruvate by aromatic aminotransferases, decarboxylation of phenylpyruvate to phenylacetaldehyde (PAAL) by phenylpyruvate decarboxylase, and finally, reduction of PAAL to 2-PE by alcohol dehydrogenase .
Pharmacokinetics
It is known that a liability of the phenolic moiety of tyr related compounds is their propensity for metabolism . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of 2,6-Dimethyl-L-Phenylalanine is an increase in the potency of opioid peptides. By enhancing their binding affinities to opioid receptors, this compound can enhance the effects of these peptides, which include analgesic, sedative, and euphoric effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Leucine is widely used in laboratory experiments due to its ability to stimulate protein synthesis and muscle growth. It is also relatively inexpensive and readily available. However, leucine supplementation may not accurately reflect the effects of dietary leucine intake, as other amino acids and nutrients may also play a role in muscle growth.
Direcciones Futuras
There are several areas of future research on leucine. One area is the potential use of leucine supplementation in the treatment of muscle wasting and sarcopenia in elderly individuals. Another area is the potential use of leucine as a therapeutic agent for the prevention and treatment of chronic diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanisms of action of leucine and its potential therapeutic applications.
Métodos De Síntesis
Leucine can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves using enzymes to catalyze the reaction between alpha-ketoisocaproic acid and ammonia. Chemical synthesis involves the reaction between 2-methylbutyraldehyde and ammonia. Microbial synthesis involves the fermentation of glucose or molasses by bacteria such as Corynebacterium glutamicum.
Aplicaciones Científicas De Investigación
Síntesis de péptidos
2,6-Dimetil-L-fenilalanina: se utiliza en la síntesis de péptidos debido a su capacidad para introducir volumen estérico cerca del esqueleto peptídico . Esto puede influir en la estructura secundaria de los péptidos y mejorar la estabilidad de los fármacos peptídicos frente a la degradación enzimática.
Agentes de resolución quiral
El compuesto sirve como un aditivo de fase móvil quiral para la resolución de enantiómeros en procesos cromatográficos . Su estructura única permite la separación de compuestos quirales, lo cual es crucial en la industria farmacéutica para garantizar la pureza y la eficacia de los medicamentos.
Síntesis de compuestos farmacológicamente activos
Está involucrado en la síntesis total de moléculas complejas como (−)-paliurina E y almazole D . Estos compuestos tienen posibles actividades farmacológicas, y su síntesis es vital para el descubrimiento y el desarrollo de fármacos.
Investigación anticancerígena
En la investigación del cáncer, se exploran los derivados de la fenilalanina, incluida la 2,6-Dimetil-L-fenilalanina, por su potencial como agentes anticancerígenos. Desempeñan un papel en la síntesis de nuevos compuestos que pueden probarse para su capacidad de inhibir el crecimiento de las células cancerosas .
Aplicaciones agrícolas
En la agricultura, se estudian los derivados de la fenilalanina por su capacidad para inducir la tolerancia al estrés en las plantas. Son parte de la investigación sobre compuestos naturales que pueden mejorar la resistencia de las plantas a varios factores estresantes .
Industria alimentaria
Se examinan los derivados del compuesto por su papel en la conservación de alimentos. Pueden contribuir a reducir la descomposición de los productos perecederos y a prolongar la vida útil, lo cual es de gran interés en la industria alimentaria .
Ciencias ambientales
En las ciencias ambientales, la 2,6-Dimetil-L-fenilalanina es parte de estudios centrados en la síntesis de compuestos ecológicos. Los investigadores se esfuerzan por desarrollar métodos sostenibles para producir derivados de fenilalanina que se puedan utilizar en diversas aplicaciones con un impacto ambiental mínimo .
Investigación bioquímica
Este compuesto también es objeto de investigación bioquímica donde se utiliza para estudiar la cinética enzimática y comprender los mecanismos de acción enzimática. Sus variaciones estructurales proporcionan información sobre la especificidad del sustrato y los mecanismos catalíticos de las enzimas .
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
Análisis Bioquímico
Biochemical Properties
2,6-Dimethyl-L-Phenylalanine plays a role in various biochemical reactions. It is an intermediate used to prepare dual δ-opioid antagonists/μ-opioid agonists used in potential therapy for diarrhea-predominant irritable bowel syndrome
Temporal Effects in Laboratory Settings
Studies on phenylalanine and its derivatives suggest that these compounds can have significant effects over time .
Dosage Effects in Animal Models
Studies on phenylalanine and its derivatives suggest that these compounds can have significant effects at different dosages .
Metabolic Pathways
2,6-Dimethyl-L-Phenylalanine is involved in the phenylalanine metabolic pathway. Phenylalanine is metabolized into tyrosine by the enzyme phenylalanine hydroxylase, and tyrosine is further metabolized into various compounds, including neurotransmitters like dopamine .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOZHOWFAVBOO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309081 | |
| Record name | 2,6-Dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103854-26-8 | |
| Record name | 2,6-Dimethyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



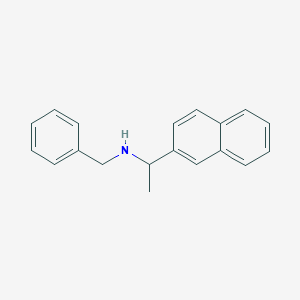

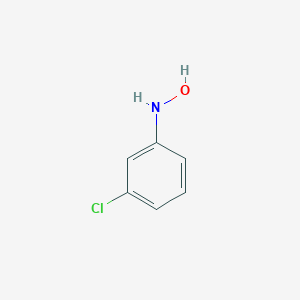


![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)
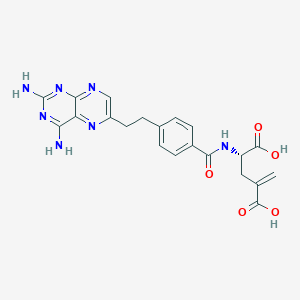
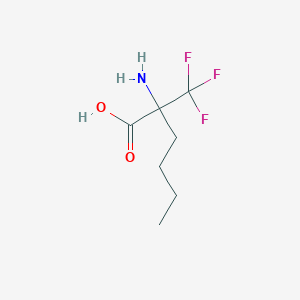
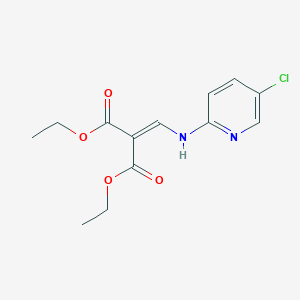

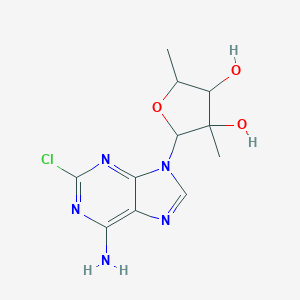
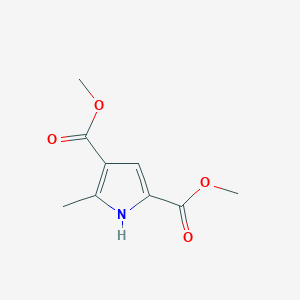
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)
